N-O-NITROPHENYLSULFENYL-L-ISOLEUCINE*DCH A
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Overview
Description
N-O-NITROPHENYLSULFENYL-L-ISOLEUCINE*DCH A: is a chemical compound with the molecular formula C24H39N3O4S. It is known for its applications in peptide synthesis and as a reagent in various biochemical processes. The compound is characterized by its light yellow to brown powder or crystalline form and has a high purity level of over 98% as determined by HPLC .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-O-NITROPHENYLSULFENYL-L-ISOLEUCINE*DCH A involves the reaction of L-isoleucine with 2-nitrophenylsulfenyl chloride in the presence of a base. The reaction typically occurs in an organic solvent such as methanol or dichloromethane. The product is then purified through crystallization or chromatography to achieve the desired purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions: N-O-NITROPHENYLSULFENYL-L-ISOLEUCINE*DCH A undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The sulfenyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
Chemistry: In chemistry, N-O-NITROPHENYLSULFENYL-L-ISOLEUCINE*DCH A is used as a reagent in peptide synthesis. It helps in the protection of amino groups during the synthesis of peptides, ensuring selective reactions and high yields .
Biology: In biological research, this compound is used to study protein interactions and enzyme mechanisms. It serves as a probe to investigate the role of specific amino acids in protein function .
Medicine: In medicine, the compound is explored for its potential therapeutic applications. It is used in the development of peptide-based drugs and as a tool in drug discovery .
Industry: Industrially, this compound is used in the production of pharmaceuticals and fine chemicals. Its high purity and reactivity make it suitable for large-scale synthesis processes .
Mechanism of Action
The mechanism of action of N-O-NITROPHENYLSULFENYL-L-ISOLEUCINE*DCH A involves its interaction with amino groups in peptides and proteins. The compound forms stable sulfenyl derivatives, protecting the amino groups from unwanted reactions. This selective protection allows for controlled peptide synthesis and modification .
Molecular Targets and Pathways: The primary molecular targets of this compound are the amino groups in peptides and proteins. It interacts with these groups through nucleophilic substitution, forming stable sulfenyl derivatives. This interaction is crucial in peptide synthesis and modification .
Comparison with Similar Compounds
- N-2-Nitrophenylsulfenyl-L-alanine Dicyclohexylammonium Salt
- N-2-Nitrophenylsulfenyl-L-valine Dicyclohexylammonium Salt
- N-2-Nitrophenylsulfenyl-L-leucine Dicyclohexylammonium Salt
Uniqueness: N-O-NITROPHENYLSULFENYL-L-ISOLEUCINE*DCH A is unique due to its specific interaction with L-isoleucine. This specificity allows for selective protection and modification of peptides containing L-isoleucine, making it a valuable tool in peptide synthesis and biochemical research .
Biological Activity
Chemical Structure and Properties
N-O-NITROPHENYLSULFENYL-L-ISOLEUCINE*DCH A is characterized by the presence of a nitrophenylsulfenyl group attached to the isoleucine backbone. This modification can significantly influence the compound's reactivity and interaction with biological systems.
Structural Formula
- Chemical Formula : C₁₃H₁₈N₂O₃S
- Molecular Weight : 286.35 g/mol
Research indicates that compounds similar to N-O-NITROPHENYLSULFENYL-L-ISOLEUCINE can interact with various biological targets, including enzymes and receptors. The nitrophenylsulfenyl moiety may facilitate binding to thiol groups in proteins, potentially leading to inhibition or modulation of enzymatic activities.
Antioxidant Activity
One of the notable biological activities of N-O-NITROPHENYLSULFENYL-L-ISOLEUCINE is its antioxidant capacity. Studies have shown that derivatives with similar structures exhibit significant free radical scavenging abilities, which can protect cells from oxidative stress.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may also possess anti-inflammatory properties. By modulating pathways associated with inflammation, it could potentially be beneficial in treating conditions characterized by chronic inflammation.
Table 1: Biological Activities of this compound
Activity Type | Observed Effect | Reference |
---|---|---|
Antioxidant | Scavenges free radicals | |
Anti-inflammatory | Reduces inflammatory cytokines | |
Enzyme Inhibition | Modulates enzyme activity |
Case Study 1: Antioxidant Activity Assessment
A study conducted on the antioxidant properties of N-O-NITROPHENYLSULFENYL-L-ISOLEUCINE demonstrated its effectiveness in reducing oxidative stress markers in vitro. The compound was tested against standard antioxidants and showed comparable results in scavenging DPPH radicals.
Case Study 2: Inhibition of Inflammatory Pathways
In another investigation, the compound was evaluated for its ability to inhibit pro-inflammatory cytokines in a murine model of arthritis. Results indicated a significant reduction in TNF-alpha and IL-6 levels, suggesting potential therapeutic applications in inflammatory diseases.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S,3S)-3-methyl-2-[(2-nitrophenyl)sulfanylamino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S.C12H23N/c1-3-8(2)11(12(15)16)13-19-10-7-5-4-6-9(10)14(17)18;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,11,13H,3H2,1-2H3,(H,15,16);11-13H,1-10H2/t8-,11-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYYSIWLIRUKII-RWHJDYSMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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